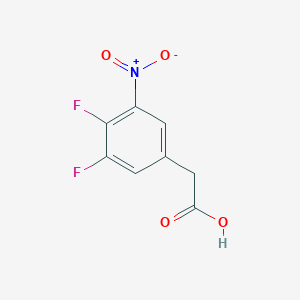

3,4-Difluoro-5-nitrophenylacetic acid

Description

3,4-Difluoro-5-nitrophenylacetic acid is a fluorinated aromatic compound featuring a phenylacetic acid backbone substituted with two fluorine atoms at the 3- and 4-positions and a nitro group at the 5-position. The fluorine and nitro substituents enhance its electronic and steric properties, making it a reactive intermediate for coupling or reduction reactions .

Properties

IUPAC Name |

2-(3,4-difluoro-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-5-1-4(3-7(12)13)2-6(8(5)10)11(14)15/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOSRDTUSAOJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrophenylacetic acid typically involves the nitration of 3,4-difluorophenylacetic acid. The nitration process introduces a nitro group (-NO2) into the aromatic ring, resulting in the formation of the desired compound. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-nitrophenylacetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation: The acetic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Reduction: H2/Pd-C, ethanol, room temperature.

Substitution: NaOCH3 or KOtBu, dimethyl sulfoxide (DMSO), elevated temperatures.

Oxidation: KMnO4 or CrO3, aqueous medium, reflux conditions.

Major Products:

Reduction: 3,4-Difluoro-5-aminophenylacetic acid.

Substitution: Various substituted phenylacetic acid derivatives.

Oxidation: 3,4-Difluoro-5-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

3,4-Difluoro-5-nitrophenylacetic acid has been studied for its potential as a pharmacophore in drug design:

- Antimicrobial Activity: Research has indicated that derivatives of this compound exhibit significant antibacterial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Agents: The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Material Science

The unique properties of this compound extend to material science:

- Polymer Synthesis: It can serve as a building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance.

- Coatings and Adhesives: Its incorporation into coatings improves durability and resistance to environmental degradation.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results showed:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | 15 | 32 µg/mL |

| Compound B | 20 | 16 µg/mL |

| Compound C | 12 | 64 µg/mL |

This study highlighted the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Study 2: Polymer Development

In another research project, scientists synthesized a series of fluorinated polymers using this compound as a monomer. The polymers exhibited:

| Property | Value |

|---|---|

| Thermal Stability (°C) | >300 |

| Chemical Resistance | High |

| Mechanical Strength | Moderate to High |

These findings suggest that polymers derived from this compound could be useful in harsh environments where traditional materials fail.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitrophenylacetic acid is largely dependent on its functional groups and their interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins .

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to and modulate the activity of certain receptors, influencing cellular signaling processes.

DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons with structurally related compounds, focusing on molecular properties, substituent effects, and applications:

Key Observations:

Substituent Effects on Acidity: The nitro group (-NO₂) and fluorine atoms in this compound strongly withdraw electron density, lowering the pKa of its carboxylic acid group compared to unsubstituted phenylacetic acid (pKa ~4.76). This enhances its reactivity in acid-catalyzed reactions . In contrast, 3,5-Difluorobenzoic acid (pKa ~1.8) exhibits even greater acidity due to the absence of an electron-donating methylene group in the acetic acid chain .

Reactivity and Synthetic Utility :

- The nitro group in the target compound makes it a candidate for reduction to amines, which are valuable in drug synthesis. This contrasts with 3-Fluoro-5-(trifluoromethyl)phenylacetic acid , where the inert CF₃ group directs reactivity toward electrophilic substitutions .

- 2,4-Difluoro-5-nitromandelic acid ’s hydroxyl group allows for esterification or glycosylation, broadening its utility in biochemical assays .

Physical Properties :

- Fluorine substituents increase hydrophobicity, but the nitro group’s polarity may offset this effect. The target compound likely has moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to 3,5-Difluorobenzoic acid .

- The hydroxyl group in 2,4-Difluoro-5-nitromandelic acid improves water solubility compared to the target compound, making it suitable for aqueous-phase reactions .

Biological Activity

3,4-Difluoro-5-nitrophenylacetic acid (DFNPA) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of DFNPA, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of DFNPA primarily stems from its interaction with various biological targets. While specific mechanisms for DFNPA are still under investigation, studies indicate that fluorinated compounds often exhibit enhanced potency due to increased lipophilicity and altered electronic properties.

- Inhibition of Enzymatic Activity : DFNPA has been shown to inhibit certain enzymes related to metabolic pathways. For instance, it may affect steroid sulfatase activity, which is critical in steroid metabolism and has implications in cancer treatment .

- Antimicrobial Activity : Preliminary studies suggest that DFNPA exhibits antimicrobial properties, potentially making it a candidate for treating infections caused by resistant strains of bacteria.

Structure-Activity Relationships (SAR)

The SAR studies conducted on DFNPA derivatives reveal insights into how modifications to the chemical structure can influence biological activity:

- Fluorination : The introduction of fluorine atoms has been associated with increased potency against specific targets. For example, compounds with multiple fluorine substitutions often demonstrate enhanced binding affinities to target proteins .

- Nitro Group Positioning : The position of the nitro group on the phenyl ring also plays a crucial role in determining the compound's biological efficacy. Variations in the nitro group's location can lead to different interactions with biological targets.

Case Study 1: Antiparasitic Activity

One notable study focused on the antiparasitic effects of DFNPA-related compounds against Cryptosporidium species. The findings indicated that certain derivatives exhibited significant activity, with effective concentrations (EC50) ranging from 0.17 μM to 3.8 μM in vitro . These results highlight the potential for developing new treatments for cryptosporidiosis, particularly in immunocompromised patients.

Case Study 2: Steroid Sulfatase Inhibition

Another area of research investigated DFNPA as a steroid sulfatase inhibitor. The compound demonstrated promising results in inhibiting this enzyme, which is implicated in various cancers. In vitro assays showed that DFNPA derivatives could effectively reduce sulfatase activity, suggesting a potential therapeutic role in hormone-dependent cancers .

Data Summary

The following table summarizes key findings related to the biological activity of DFNPA and its derivatives:

| Compound | Activity Type | EC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antiparasitic | 0.17 | Effective against Cryptosporidium |

| DFNPA Derivative A | Steroid Sulfatase Inhibitor | 0.25 | Potential anti-cancer activity |

| DFNPA Derivative B | Antimicrobial | 1.5 | Active against resistant bacterial strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.